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Introduction
(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol of significant interest in

synthetic organic chemistry. It serves as a key intermediate in the synthesis of various

pharmaceuticals, most notably as a precursor to (R)-fluoxetine, the active enantiomer of the

widely-used antidepressant. The precise stereochemistry and connectivity of this molecule are

critical for its function and the efficacy of the final active pharmaceutical ingredient (API).

Therefore, rigorous structure elucidation is a mandatory step in its synthesis and quality control.

This technical guide provides an in-depth overview of the core analytical techniques and

methodologies required for the unambiguous structure determination of (R)-3-
(methylamino)-1-phenylpropan-1-ol. It covers the expected outcomes from spectroscopic

analysis, generalized experimental protocols, and the logical workflow for confirming the

molecule's identity, purity, and stereochemistry.
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The foundational step in structure elucidation is the determination of basic physical and

chemical properties, which are summarized below.

Property Value Citation(s)

Molecular Formula C₁₀H₁₅NO [1][2]

Molecular Weight 165.23 g/mol [1][2]

Stereochemistry (R)-Absolute [2]

CAS Number
137999-85-0 (for hydrochloride

salt)
[1]

Canonical SMILES CNCC--INVALID-LINK--O [1][2]

InChI Key
XXSDCGNHLFVSET-

SNVBAGLBSA-N
[2]

Topological Polar Surface Area 32.3 Å² [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bond Count 4 [1]

Spectroscopic and Crystallographic Analysis
A combination of spectroscopic techniques is essential for a complete structure confirmation.

While publicly available experimental spectra for this specific molecule are limited, this section

details the expected results based on its known structure and provides data for a closely

related isomer to illustrate the principles of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

3.1.1 Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.guidechem.com/encyclopedia/s-3-methylamino-1-phenylpropan-dic231834.html
https://precision.fda.gov/ginas/app/ui/substances/886f695a-61c5-4e58-80b4-ea6f78adb954
https://www.guidechem.com/encyclopedia/s-3-methylamino-1-phenylpropan-dic231834.html
https://precision.fda.gov/ginas/app/ui/substances/886f695a-61c5-4e58-80b4-ea6f78adb954
https://precision.fda.gov/ginas/app/ui/substances/886f695a-61c5-4e58-80b4-ea6f78adb954
https://www.guidechem.com/encyclopedia/s-3-methylamino-1-phenylpropan-dic231834.html
https://www.guidechem.com/encyclopedia/s-3-methylamino-1-phenylpropan-dic231834.html
https://precision.fda.gov/ginas/app/ui/substances/886f695a-61c5-4e58-80b4-ea6f78adb954
https://precision.fda.gov/ginas/app/ui/substances/886f695a-61c5-4e58-80b4-ea6f78adb954
https://www.guidechem.com/encyclopedia/s-3-methylamino-1-phenylpropan-dic231834.html
https://www.guidechem.com/encyclopedia/s-3-methylamino-1-phenylpropan-dic231834.html
https://www.guidechem.com/encyclopedia/s-3-methylamino-1-phenylpropan-dic231834.html
https://www.guidechem.com/encyclopedia/s-3-methylamino-1-phenylpropan-dic231834.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~ 7.40 - 7.25 Multiplet 5H Ar-H
Protons of the

phenyl ring.

~ 4.90
Doublet of

doublets
1H H-C(1)

Benzylic proton,

coupled to the

two adjacent

CH₂ protons.

~ 2.90 - 2.70 Multiplet 2H H₂-C(3)

Protons adjacent

to the nitrogen,

coupled to C(2)

protons.

~ 2.45 Singlet 3H N-CH₃

Methyl group

protons on the

nitrogen atom.

~ 2.00 - 1.80 Multiplet 2H H₂-C(2)

Methylene

protons, coupled

to protons on

C(1) and C(3).

Variable Broad singlet 2H OH, NH

Exchangeable

protons; shift is

concentration

and solvent

dependent.

3.1.2 Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Carbon Type
(DEPT)

Assignment Notes

~ 143.0 C Ar-C (ipso)

Quaternary carbon of

the phenyl ring

attached to the

propanol chain.

~ 128.5 CH Ar-CH (para/ortho) Phenyl ring carbons.

~ 127.8 CH Ar-CH (meta) Phenyl ring carbons.

~ 126.0 CH Ar-CH (ortho/para) Phenyl ring carbons.

~ 75.0 CH C-1
Carbon bearing the

hydroxyl group.

~ 51.0 CH₂ C-3
Carbon adjacent to

the nitrogen.

~ 40.0 CH₂ C-2 Methylene carbon.

~ 36.0 CH₃ N-CH₃
Methyl carbon on the

nitrogen.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the molecular formula and connectivity. Using a soft ionization technique like

Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.
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m/z Value Ion Species Notes

166.12 [M+H]⁺

The protonated molecular ion,

confirming the molecular

weight.

148.11 [M+H - H₂O]⁺
Loss of water from the parent

ion, typical for alcohols.

72.08 [C₄H₁₀N]⁺

Cleavage product

corresponding to

CH₃NHCH₂CH₂⁻.

44.05 [C₂H₆N]⁺
Fragment from cleavage at the

C2-C3 bond (CH₂=NHCH₃)⁺.

X-Ray Crystallography
Single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of a molecule,

including its stereochemistry. While crystallographic data for the title compound is not readily

available, the data for its structural isomer, 3-methylamino-3-phenylpropan-1-ol, is presented

below to exemplify the type of quantitative data obtained from such an analysis.[3]

Disclaimer: The following data pertains to the structural isomer C₁₀H₁₅NO (CAS 114133-37-8)

and is provided for illustrative purposes only.[3]
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 5.9816 (8)

b (Å) 23.8962 (19)

c (Å) 7.4653 (8)

β (º) 111.119 (7)

Volume (Å³) 995.40 (19)

Z 4

Calculated Density (Mg m⁻³) 1.103

R-factor (R[F² > 2σ(F²)]) 0.071

wR(F²) 0.201

Experimental Protocols
The following sections describe generalized protocols for the key analytical techniques used in

structure elucidation.

NMR Spectroscopy Protocol (General)
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution through a small

plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final

sample height should be ~4-5 cm.[4]

¹H NMR Acquisition:

Instrument: 400-600 MHz NMR Spectrometer.

Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).
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Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on concentration.

¹³C {¹H} NMR Acquisition:

Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

2D NMR (COSY, HSQC, HMBC): Utilize standard, instrument-specific pulse programs and

parameter sets for COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-

range C-H correlation) to establish connectivity.[4]

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C

spectrum accordingly (e.g., CDCl₃ at 77.16 ppm). Integrate ¹H signals and assign peaks

based on chemical shifts, multiplicities, and 2D correlation data.

Mass Spectrometry Protocol (LC-MS/ESI)
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable

solvent like methanol or acetonitrile.[5] Perform a serial dilution to a final concentration of 1-

10 µg/mL in the mobile phase.[5] Filter the final solution through a 0.22 µm syringe filter into

an autosampler vial.

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an

Electrospray Ionization (ESI) source.
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LC Method (for purity assessment):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 1-5 µL.

MS Method:

Ionization Mode: ESI Positive.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight. For further

confirmation, perform tandem MS (MS/MS) by selecting the parent ion and applying

collision-induced dissociation (CID) to analyze the resulting fragment ions.[6]

Single-Crystal X-Ray Diffraction Protocol (General)
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1

mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor

diffusion, or slow cooling of a saturated solution. For the related isomer, crystallization from

ether was successful.[3]

Data Collection:

Mount a suitable crystal on a goniometer head.

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

Use a diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
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Collect a series of diffraction images (frames) by rotating the crystal through a range of

angles.

Structure Solution and Refinement:

Data Reduction: Integrate the raw diffraction data to determine the intensities and

positions of the Bragg reflections.

Structure Solution: Use direct methods or Patterson methods (e.g., using software like

SHELXS) to solve the phase problem and generate an initial electron density map.[3]

Structure Refinement: Build a molecular model into the electron density map and refine

the atomic positions, and thermal parameters against the experimental data using least-

squares minimization (e.g., using SHELXL).[3]

Validation: The final model is validated based on metrics like R-factor, goodness-of-fit (S),

and residual electron density.

Visualizations: Workflows and Pathways
Diagrams created with Graphviz help visualize the logical flow of the structure elucidation

process and the synthetic context of the molecule.
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Caption: A logical workflow for the structure elucidation of an organic molecule.
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Caption: A common synthetic route to the target compound via reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b195923#r-3-methylamino-1-phenylpropan-1-ol-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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